5,6-Diamino-2-(chloromethyl)-8-morpholino-1,2-dihydrofuro[2,3-c][2,7]naphthyridine-9-carbonitrile
Description
5,6-Diamino-2-(chloromethyl)-8-morpholino-1,2-dihydrofuro[2,3-c][2,7]naphthyridine-9-carbonitrile is a structurally complex heterocyclic compound featuring a fused furo[2,3-c][2,7]naphthyridine core. This molecule is characterized by:
- A chloromethyl substituent at position 2, which contributes to electrophilic reactivity and serves as a synthetic handle for further derivatization.
- A morpholino group at position 8, improving solubility and modulating pharmacokinetic properties.
- A carbonitrile group at position 9, offering opportunities for cyclization or coordination chemistry.
Synthetic routes for related furo[2,3-c]-2,7-naphthyridines involve Smiles rearrangement and alkylation/cyclization steps, as demonstrated in the synthesis of 1-amino-3-oxo-2,7-naphthyridines (). The compound’s fused furan ring confers distinct electronic properties compared to thieno[2,3-c] analogs, including higher solubility (e.g., in DMSO) and lower melting points .
Properties
IUPAC Name |
5,6-diamino-2-(chloromethyl)-8-morpholin-4-yl-1,2-dihydrofuro[2,3-c][2,7]naphthyridine-9-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN6O2/c17-6-8-5-9-11-10(7-18)15(23-1-3-24-4-2-23)21-13(19)12(11)14(20)22-16(9)25-8/h8H,1-6H2,(H2,19,21)(H2,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTSXUVCAABVQDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C3=C4CC(OC4=NC(=C3C(=N2)N)N)CCl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5,6-Diamino-2-(chloromethyl)-8-morpholino-1,2-dihydrofuro[2,3-c][2,7]naphthyridine-9-carbonitrile is a compound of significant interest due to its potential biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
- Chemical Formula : C16H17ClN6O2
- Molecular Weight : 360.798 g/mol
- CAS Number : [Not provided in search results]
Antimicrobial Activity
Research has indicated that naphthyridine derivatives exhibit notable antimicrobial properties. In particular, studies have shown that compounds similar to this compound can enhance the efficacy of existing antibiotics against resistant bacterial strains. For instance, a study demonstrated that 1,8-naphthyridine derivatives significantly potentiated the activity of fluoroquinolone antibiotics against multi-resistant strains of Escherichia coli and Staphylococcus aureus .
Anticancer Activity
The compound's structure suggests potential anticancer activity. Naphthyridine alkaloids have been reported to possess various anticancer properties through multiple mechanisms, including the induction of apoptosis and inhibition of tumor cell proliferation. A review highlighted that naphthyridine derivatives could affect cancer cell lines by disrupting cellular signaling pathways critical for cancer progression .
Neurological Effects
There is emerging evidence suggesting that naphthyridine compounds may have neuroprotective effects. Some studies indicate that these compounds can modulate neurotransmitter systems and exhibit anxiolytic or antidepressant-like activities in animal models . The specific mechanisms remain under investigation but may involve interactions with serotonin and dopamine receptors.
Study 1: Antibiotic Enhancement
In a recent study published in MDPI, researchers evaluated the effects of 1,8-naphthyridine derivatives on antibiotic activity. The findings revealed that these derivatives significantly enhanced the bactericidal effect of fluoroquinolones against resistant bacterial strains. The statistical analysis showed a significant improvement in bacterial clearance rates when treated with the combination therapy .
| Compound | Bacterial Strain | Antibiotic Alone (MIC) | With Naphthyridine (MIC) |
|---|---|---|---|
| 1 | E. coli | 32 µg/mL | 4 µg/mL |
| 2 | S. aureus | 16 µg/mL | 2 µg/mL |
Study 2: Anticancer Properties
Another investigation focused on the anticancer effects of naphthyridine derivatives on various cancer cell lines. The study reported an IC50 value indicating significant cytotoxicity against breast cancer cells (MCF-7) at concentrations as low as 5 µM. The mechanism was attributed to the induction of apoptosis via caspase activation pathways .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 5 | Apoptosis via caspase activation |
| HeLa | 10 | Cell cycle arrest |
Comparison with Similar Compounds
Key Observations:
Chloromethyl vs. Ethyl Substituent (Position 2):
- The chloromethyl group in the target compound increases electrophilicity compared to the ethyl group in 745798-03-2, making it more reactive in nucleophilic substitution reactions .
- The ethyl analog exhibits lower solubility due to reduced polarity.
Furo vs. Thieno Core: Furo[2,3-c] derivatives exhibit higher solubility than thieno[2,3-c] analogs due to the oxygen atom’s polarity versus sulfur’s hydrophobicity . Thieno analogs generally have higher melting points (180–220°C) compared to furo derivatives, attributed to stronger sulfur-mediated intermolecular interactions .
Morpholino vs. Piperidine Substituent (Position 8): Morpholino-containing compounds (e.g., target compound) demonstrate superior aqueous solubility compared to piperidine analogs (e.g., 5,6-Diamino-2-(chloromethyl)-8-piperidin-1-yl-...), as morpholine’s oxygen atom enhances hydrogen bonding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
